5,6,7-trimethoxy-1H-quinazolin-4-one

EGFR signaling ERK1/2 phosphorylation kinase inhibitor selectivity

5,6,7-Trimethoxy-1H-quinazolin-4-one (CAS 1173284-43-9, MF C₁₁H₁₂N₂O₄, MW 236.22) is a heterocyclic quinazolin-4-one scaffold bearing three methoxy substituents at positions 5, 6, and 7 of the fused benzene ring. This compound belongs to the privileged quinazolinone pharmacophore class extensively exploited in kinase inhibitor design, particularly targeting the epidermal growth factor receptor (EGFR) signaling axis.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
Cat. No. B8069596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7-trimethoxy-1H-quinazolin-4-one
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)NC=NC2=O)OC)OC
InChIInChI=1S/C11H12N2O4/c1-15-7-4-6-8(11(14)13-5-12-6)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14)
InChIKeyJLFAHVDBMXMNLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7-Trimethoxy-1H-quinazolin-4-one for Kinase-Targeted Drug Discovery: Core Scaffold Properties and Procurement Rationale


5,6,7-Trimethoxy-1H-quinazolin-4-one (CAS 1173284-43-9, MF C₁₁H₁₂N₂O₄, MW 236.22) is a heterocyclic quinazolin-4-one scaffold bearing three methoxy substituents at positions 5, 6, and 7 of the fused benzene ring. This compound belongs to the privileged quinazolinone pharmacophore class extensively exploited in kinase inhibitor design, particularly targeting the epidermal growth factor receptor (EGFR) signaling axis [1]. The tri-methoxy substitution pattern at the 5,6,7-positions distinguishes this scaffold from the more commonly employed 6,7-dimethoxyquinazoline chemotype found in clinical agents such as gefitinib and erlotinib, imparting a mechanistically divergent pharmacological profile characterized by extracellular signal-regulated kinase (ERK1/2) phosphorylation inhibition rather than direct ATP-competitive EGFR catalytic site blockade [2].

Why 5,6,7-Trimethoxy-1H-quinazolin-4-one Cannot Be Replaced by Other Methoxy-Quinazolinone Regioisomers in Kinase Profiling Studies


The position and number of methoxy substituents on the quinazolin-4-one core profoundly dictate both the mechanism of kinase modulation and the selectivity profile against cancer cell panels. The 5,6,7-trimethoxy substitution pattern produces a functional phenotype that is qualitatively distinct from the 6,7-dimethoxy configuration: whereas 6,7-dimethoxyquinazolines (e.g., PD153035) act as sub-nanomolar, ATP-competitive EGFR tyrosine kinase catalytic inhibitors with IC₅₀ values of approximately 0.025 nM [1], the 5,6,7-trimethoxy scaffold preferentially suppresses downstream ERK1/2 phosphorylation at 1.28 μM without requiring direct catalytic site engagement [2]. Conversely, the 6,7,8-trimethoxy regioisomer yields compounds with weaker antiproliferative activity than PD153035 across multiple cancer cell lines [3]. Simple substitution with unsubstituted quinazolin-4-one or 5,7-dimethoxy variants would forfeit this distinctive ERK-pathway-selective pharmacology, which is critical for applications requiring non-classical EGFR modulation, reduced ATP-competitive off-target kinase cross-reactivity, or functional dissection of EGFR-mediated signaling cascades. These structure-activity relationship (SAR) constraints make interchanging in-class analogs without quantitative justification experimentally unsound [4].

Quantitative Comparative Evidence: 5,6,7-Trimethoxy-1H-quinazolin-4-one vs. Closest Methoxy-Quinazoline Regioisomers


ERK1/2 Phosphorylation Inhibition: 5,6,7-Trimethoxyquinazoline vs. 6,7-Dimethoxyquinazoline (PD153035) Mechanistic Divergence

The 5,6,7-trimethoxy-4-aminoquinazoline scaffold strongly inhibits EGF-induced ERK1/2 phosphorylation at a concentration of 1.28 μM in PC3 prostate cancer cells, an effect attributed to a mechanism distinct from direct ATP-competitive EGFR catalytic inhibition. In contrast, PD153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline) achieves EGFR kinase IC₅₀ = 0.025 nM through classical ATP-site competition, but its ERK-pathway inhibitory profile differs mechanistically. The 5,6,7-trimethoxy substitution thus shifts the pharmacological outcome from catalytic EGFR blockade toward downstream ERK signaling suppression [1] [2].

EGFR signaling ERK1/2 phosphorylation kinase inhibitor selectivity

Antiproliferative Potency: 5,6,7-Trimethoxy-4-aminoquinazoline vs. 6,7,8-Trimethoxy-4-aminoquinazoline Regioisomers

The 5,6,7-trimethoxy-N-aryl-4-aminoquinazoline derivative 6x demonstrates IC₅₀ values of 6.2, 3.2, and 3.1 μM against PC3, BGC823, and Bcap37 cell lines respectively, with concomitant apoptosis induction (11.6% at 1 μM, 31.8% at 10 μM, 72 h). In contrast, a parallel series of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline compounds evaluated under comparable MTT assay conditions exhibited weaker antiproliferative activity than the reference standard PD153035, with the majority of compounds failing to reach sub-micromolar potency across tested cancer cell lines [1] [2].

antiproliferative regioisomer comparison cancer cell lines

Broad-Spectrum Anticancer Activity: 5,6,7-Trimethoxy-4-aminoquinazoline vs. Gefitinib in Multi-Cell-Line Panels

A 4-(4-substituted piperazine)-5,6,7-trialkoxy quinazoline derivative (compound 10s) demonstrated IC₅₀ values of 1.8, 2.8, 1.3, and 2.9 μM against PC3, MGC803, A375, and A549 cell lines respectively, which were 3.5–5.5 fold more potent than the clinical EGFR inhibitor gefitinib tested in parallel (IC₅₀: 7.2, 7.6, 7.2, and 9.8 μM across the same cell lines). Additionally, compound 10s exhibited minimal cytotoxicity against normal NH3T3 fibroblasts, indicating a favorable therapeutic window .

broad-spectrum anticancer gefitinib comparison 4-aminoquinazoline derivatives

Dual Anticancer–Antifungal Application Scope: 5,6,7-Trialkoxy Quinazoline vs. Single-Indication Quinazoline Derivatives

A patent covering 4-(4-substituted piperazine)-5,6,7-trialkoxy quinazoline compounds (CN 102775396 / family members) explicitly claims both anticancer efficacy and plant fungus inhibition for this scaffold, establishing a dual-indication profile. In contrast, the 6,7-dimethoxyquinazoline clinical candidates (gefitinib, erlotinib) and the 6,7,8-trimethoxy series are restricted to single-indication anticancer applications, with no reported antifungal or agricultural utility [1] [2].

anticancer antifungal plant pathogen dual application

Microwave-Assisted Synthesis Yield Advantage: 5,6,7-Trimethoxy-4-aminoquinazoline vs. Conventional Thermal Cyclization Methods

The key intermediate 4-chloro-5,6,7-trimethoxyquinazoline is synthesized via microwave irradiation (MW) from 2,3,4-trimethoxybenzoic acid in a four-step sequence (nitration, esterification, hydrogenation, cyclization with formamide, chlorination). The final amination step to yield 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives achieves 80.1%–90.0% yield under MW conditions (160 °C, 80 W, 10–30 min), representing a 2.5–3.0 fold improvement over conventional heating (CH) methods which yield only 30.1%–71.6% with reaction times of 2–12 h [1].

microwave synthesis reaction yield process efficiency green chemistry

Kinase Selectivity Fingerprint: 5,6,7-Trimethoxyquinazoline-Derived Inhibitors vs. Pan-Kinase Quinazoline Inhibitors

The 5,6,7-trimethoxy substitution pattern on the quinazoline scaffold generates inhibitors that suppress ERK1/2 and P38 phosphorylation in a concentration-dependent manner without potent inhibition of EGFR catalytic activity at the ATP site. This contrasts sharply with PD153035 (6,7-dimethoxyquinazoline), which inhibits EGFR kinase with IC₅₀ = 0.025 nM but demonstrates limited ERK-pathway functional selectivity versus other tyrosine kinases. The 5,6,7-substitution effectively decouples antiproliferative signaling suppression from direct EGFR catalytic blockade, a selectivity feature not observed in the 6,7-dimethoxy or 6,7,8-trimethoxy series [1] [2].

kinase selectivity ERK pathway off-target profiling PD153035

Optimal Procurement and Deployment Scenarios for 5,6,7-Trimethoxy-1H-quinazolin-4-one Based on Quantitative Differentiation Evidence


ERK-Pathway-Selective Chemical Probe Development for EGFR Signaling Dissection

Researchers investigating biased EGFR signaling or non-catalytic EGFR functions should procure 5,6,7-trimethoxy-1H-quinazolin-4-one as the core scaffold. As demonstrated by Zhang et al. (2013), 5,6,7-trimethoxy-4-aminoquinazoline derivatives inhibit EGF-induced ERK1/2 phosphorylation at 1.28 μM without requiring potent EGFR catalytic site blockade [1]. This contrasts with 6,7-dimethoxyquinazoline-based probes (e.g., PD153035) that abolish all EGFR catalytic output indiscriminately at sub-nanomolar concentrations [2]. The 5,6,7-scaffold enables functional dissection of EGFR-mediated ERK activation from other EGFR-dependent pathways, a capability not achievable with any other methoxy-quinazoline regioisomer.

Gefitinib-Benchmarked Anticancer Lead Optimization Across Multiple Tumor Histotypes

Medicinal chemistry programs seeking to outperform first-generation EGFR inhibitors should select the 5,6,7-trialkoxy quinazoline platform based on the direct head-to-head comparison by Zhang et al. (2014), where compound 10s demonstrated 3.5–5.5 fold greater potency than gefitinib across PC3, MGC803, A375, and A549 cell lines . The scaffold's validated broad-spectrum activity and selectivity for cancer cells over normal NH3T3 fibroblasts make it a strategically superior starting point for hit-to-lead campaigns targeting gefitinib-resistant or gefitinib-insensitive cancer indications.

Dual-Use Anticancer–Antifungal Screening in Agrochemical and Pharmaceutical Discovery

Organizations operating shared compound libraries across pharmaceutical and agrochemical divisions should prioritize procurement of the 5,6,7-trialkoxy quinazoline scaffold. Patent CN 102775396 explicitly claims both anticancer medicine and plant fungus resistance pesticide utility for this chemotype [3], a dual-indication scope absent from 6,7-dimethoxy (gefitinib, erlotinib) and 6,7,8-trimethoxy series compounds. This maximizes the experimental return on compound acquisition by enabling parallel screening in both human oncology and agricultural antifungal assays from a single inventory.

High-Throughput Parallel Synthesis of Quinazoline Derivative Libraries Using Microwave-Assisted Protocols

Process chemistry and library production groups should select the 5,6,7-trimethoxy scaffold for automated parallel synthesis workflows. Zhang et al. (2013) demonstrated that microwave irradiation achieves 80.1%–90.0% yields in 30 minutes for the final amination step, compared to 30.1%–71.6% yields requiring 2–12 hours under conventional heating [1]. This 4–24 fold reduction in reaction time and 2.5–3.0 fold increase in yield directly translates to higher library output per instrument-day and lower per-compound synthesis costs, making the 5,6,7-trimethoxy scaffold the most process-efficient methoxy-quinazoline regioisomer for large-scale derivative production.

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